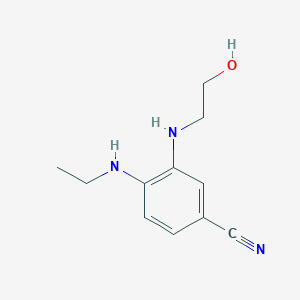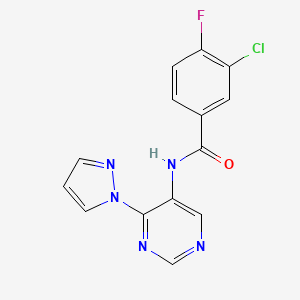
N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide, also known as DT-13, is a novel small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. DT-13 is a synthetic compound that belongs to the pyrazole family and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell growth and survival. This compound has also been shown to inhibit the Wnt/β-catenin pathway, which is a key signaling pathway involved in tumor growth and metastasis. In addition, this compound has been shown to inhibit the NF-κB pathway, which is a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit cell migration and invasion. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB. In cardiovascular research, this compound has been shown to reduce myocardial infarct size, improve cardiac function, and inhibit platelet aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide has several advantages for lab experiments, including its small molecular size, its synthetic nature, and its ability to selectively target specific pathways. However, this compound also has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide research, including the development of more efficient synthesis methods, the identification of more specific targets and pathways, and the evaluation of its potential therapeutic applications in human clinical trials. This compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide involves a multistep process that starts with the reaction of 5-methyl-1-pentan-3-ol with 1,1-dioxothiane-4-carboxylic acid to form the corresponding ester. The ester is then reacted with hydrazine hydrate to form the hydrazide, which is then cyclized with acetic anhydride to form the pyrazole ring. The final step involves the reaction of the pyrazole with 3-chloropropanoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and liver cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis.
In inflammation research, this compound has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activation of NF-κB, which is a key transcription factor involved in the regulation of inflammation.
In cardiovascular research, this compound has been shown to possess cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia/reperfusion injury. This compound has also been shown to inhibit platelet aggregation, which is a key process involved in thrombosis and cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-4-13(5-2)18-11(3)10-14(17-18)15(19)16-12-6-8-22(20,21)9-7-12/h10,12-13H,4-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUSWRCXYFFZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C(=O)NC2CCS(=O)(=O)CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(dimethylsulfamoyl)-N-[2-(4-fluoro-3-methylphenyl)ethyl]propanamide](/img/structure/B7641669.png)
![2-benzyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641676.png)
![4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641677.png)

![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641686.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide](/img/structure/B7641692.png)
![(2R)-2-[2-(4-fluorophenyl)propylamino]propan-1-ol](/img/structure/B7641706.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641711.png)

![(4-chloro-2-methylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7641730.png)
![N-[(4-methylphenyl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641732.png)
![5-fluoro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7641739.png)

![5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641762.png)